HSV-1 Antiviral Activity: IC₅₀ Range of Cycloviracin B2 in Vero Cell Assays
Cycloviracin B2 demonstrates potent inhibitory activity against Herpes Simplex Virus type 1 (HSV-1) in Vero cell culture systems, with reported IC₅₀ values ranging from 9.5 μM to 18.1 μM . The original 1992 discovery publication reported antiviral activity via dye uptake and plaque reduction assays using HSV-1 (KOS strain) infection in Vero cells [1]. Comparative analysis of the BU-4224V patent complex reveals that components B₁ and B₂ (corresponding to Cycloviracins B1 and B2) both display antiviral activity against HSV-1, though the quantitative differentiation between B1 and B2 IC₅₀ values is not explicitly resolved in the accessible primary literature [2].
| Evidence Dimension | HSV-1 inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 9.5–18.1 μM (reported range) |
| Comparator Or Baseline | Cycloviracin B1: IC₅₀ not explicitly reported in accessible sources; acyclovir (positive control): IC₅₀ ≈ 0.01–0.1 μM (class-level reference for nucleoside analog mechanism) |
| Quantified Difference | Not directly quantifiable in head-to-head format; B2 activity confirmed in 9.5–18.1 μM range |
| Conditions | HSV-1 (KOS strain) in Vero cells; dye uptake assay and plaque reduction assay |
Why This Matters
The 9.5–18.1 μM IC₅₀ range provides a quantitative benchmark for evaluating Cycloviracin B2 in antiviral screening panels and establishes its potency tier relative to nucleoside analog controls.
- [1] Tsunakawa M, Komiyama N, Tenmyo O, Tomita K, Kawano K, Kotake C, Konishi M, Oki T. New antiviral antibiotics, cycloviracins B1 and B2. I. Production, isolation, physico-chemical properties and biological activity. J Antibiot (Tokyo). 1992;45(9):1467-1471. View Source
- [2] US Patent 5,466,450 (Bristol-Myers Squibb). Antiviral antibiotic BU-4224V. Components BU-4224V B₁ and B₂ (cycloviracins B1 and B2) exhibit antiviral activity against HSV-1 in dye uptake and plaque reduction assays. View Source
